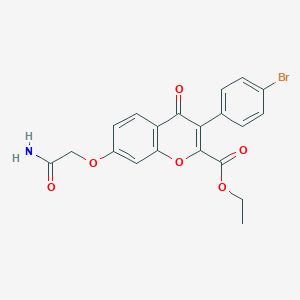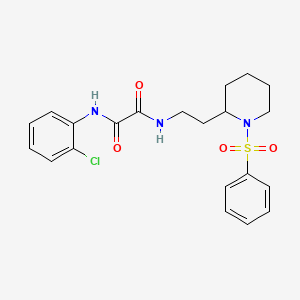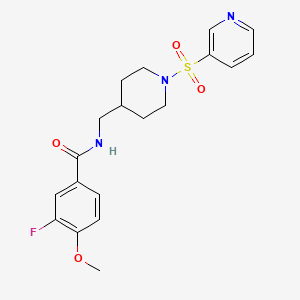
ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxo-4H-chromene-2-carboxylate, also known as EAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAC belongs to the class of chromene derivatives, which have been reported to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
Cancer Research
One of the primary applications of similar compounds has been in the field of cancer research, where their ability to overcome drug resistance in cancer cells has been explored. For example, a study by Das et al. (2009) highlighted the potential of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate analogues in mitigating drug resistance and synergizing with various cancer therapies in leukemia cells. These compounds, including those with substitutions at specific positions on the chromene ring, have been found to inhibit tumor cell growth through apoptosis induction. This suggests a promising avenue for the treatment of cancers exhibiting multiple drug resistance (Das et al., 2009).
Synthesis and Material Science
In material science, the fluorescent properties of similar ethyl chromene derivatives have been investigated for potential applications in organic electronics and as fluorescence markers. For instance, the synthesis and fluorescent property of ethyl 7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate have been studied, with findings indicating significant λ_(max)(FL) suggesting applications in materials that require specific light absorption and emission characteristics (Bai Jing-hua, 2011).
Antimicrobial Research
Furthermore, the antimicrobial properties of chromene derivatives have also been explored. For example, a study on the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives highlighted their potential in antimicrobial activity against various bacterial and fungal strains. This opens up avenues for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (M. Ghashang et al., 2013).
Enzyme Inhibition
Another area of interest is the investigation of enzyme inhibitory activities, where derivatives of ethyl chromene have been synthesized and evaluated for their efficacy against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research is particularly relevant in the development of treatments for neurodegenerative diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (Samaneh Ghanei-Nasab et al., 2016).
Photoluminescence Studies
The study of photoluminescence in ethyl coumarin-3-carboxylate derivatives, including ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, has implications for the development of new photoluminescent materials. These materials could find applications in bioimaging, sensors, and optoelectronic devices due to their unique light-emitting properties (Song et al., 2014).
特性
IUPAC Name |
ethyl 7-(2-amino-2-oxoethoxy)-3-(4-bromophenyl)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO6/c1-2-26-20(25)19-17(11-3-5-12(21)6-4-11)18(24)14-8-7-13(9-15(14)28-19)27-10-16(22)23/h3-9H,2,10H2,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBUCMXXTURDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide](/img/structure/B2858282.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B2858283.png)

![2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2858285.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2858289.png)


![Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2858296.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2858297.png)

![N-(1-methoxypropan-2-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2858299.png)
![3-[({2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]-N-(2-h ydroxy-tert-butyl)propanamide](/img/structure/B2858302.png)